REACTION_SMILES
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[C:17]([OH:18])(=[O:19])[CH3:20].[CH3:1][O:2][C:3]([CH2:4][O:5][c:6]1[c:7]([CH3:15])[cH:8][c:9]([N+:12]([O-:13])=[O:14])[cH:10][cH:11]1)=[O:16].[CH3:21][OH:22]>>[CH3:1][O:2][C:3]([CH2:4][O:5][c:6]1[c:7]([CH3:15])[cH:8][c:9]([NH2:12])[cH:10][cH:11]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)COc1ccc([N+](=O)[O-])cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)COc1ccc(N)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |